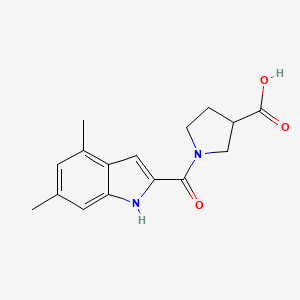![molecular formula C20H20ClNO4 B6664630 2-[3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid](/img/structure/B6664630.png)
2-[3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid is a complex organic compound that features a pyrrolidine ring, a chlorophenoxy group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: This step often involves nucleophilic substitution reactions where a chlorophenol derivative reacts with a suitable leaving group on the pyrrolidine ring.
Attachment of the Benzoic Acid Moiety: This can be done through esterification or amidation reactions, depending on the functional groups present on the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxopropyl chain, potentially converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrrolidine ring and chlorophenoxy group may play a role in binding to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
- 2-[3-[3-(2-Bromophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
- 2-[3-[3-(2-Methylphenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid
Uniqueness
The presence of the 2-chlorophenoxy group in 2-[3-[3-(2-Chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid distinguishes it from its analogs. This group can influence the compound’s reactivity, biological activity, and overall chemical properties, making it unique among similar compounds.
Properties
IUPAC Name |
2-[3-[3-(2-chlorophenoxy)pyrrolidin-1-yl]-3-oxopropyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c21-17-7-3-4-8-18(17)26-15-11-12-22(13-15)19(23)10-9-14-5-1-2-6-16(14)20(24)25/h1-8,15H,9-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPFGEWPCOTBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=C2Cl)C(=O)CCC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-Oxo-3-(3-phenylthiomorpholin-4-yl)propyl]benzoic acid](/img/structure/B6664568.png)
![2-[3-(5-Methoxy-2,3-dihydroindol-1-yl)-3-oxopropyl]benzoic acid](/img/structure/B6664572.png)
![2-[4-[Cyclopropyl-[(3-nitrophenyl)methyl]carbamoyl]-2,6-dimethylphenoxy]acetic acid](/img/structure/B6664573.png)
![2-[3-(3,4-dihydro-2H-chromen-4-ylmethylamino)-3-oxopropyl]benzoic acid](/img/structure/B6664577.png)
![2-[3-(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]benzoic acid](/img/structure/B6664579.png)
![3-[2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid](/img/structure/B6664583.png)
![2-[3-[(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)amino]-3-oxopropyl]benzoic acid](/img/structure/B6664584.png)
![3-[2-[2-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethyl]benzoic acid](/img/structure/B6664587.png)
![3-[2-(3-Methoxyazetidin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B6664593.png)
![2-[2,6-Dimethyl-4-[3-(3-methylbutoxy)pyrrolidine-1-carbonyl]phenoxy]acetic acid](/img/structure/B6664597.png)
![2-[3-(2-Methyl-5-phenylmorpholin-4-yl)-3-oxopropyl]benzoic acid](/img/structure/B6664603.png)
![2-[3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)-methylamino]-3-oxopropyl]benzoic acid](/img/structure/B6664635.png)
![2-[3-Oxo-3-[2-[2-(trifluoromethoxy)phenyl]ethylamino]propyl]benzoic acid](/img/structure/B6664638.png)

